1-(4,4-difluoropiperidin-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one
Description
1-(4,4-Difluoropiperidin-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one is a synthetic organic compound characterized by a propan-1-one backbone linking a 4,4-difluoropiperidine moiety and a 4-(3,5-dimethylpyrazolyl)phenyl group. The difluorinated piperidine enhances metabolic stability and lipophilicity, while the pyrazole-phenyl fragment may contribute to aromatic interactions in biological targets . Its synthesis likely involves coupling reactions between substituted piperidines and aryl-propanone intermediates, analogous to methods in and .
Properties
IUPAC Name |
1-(4,4-difluoropiperidin-1-yl)-3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O/c1-14-13-15(2)24(22-14)17-6-3-16(4-7-17)5-8-18(25)23-11-9-19(20,21)10-12-23/h3-4,6-7,13H,5,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIKDKSQYLSTHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)N3CCC(CC3)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the literature:
Structural Analogues
Functional Comparisons
Piperidine Modifications: The 4,4-difluoropiperidine in the target compound improves metabolic stability compared to non-fluorinated analogs (e.g., ’s aminomethyl-phenylpiperidine) . Fluorination enhances resistance to oxidative metabolism, a feature critical for drug half-life. In contrast, ’s triazole-piperazine derivatives prioritize bulkier substituents (e.g., dichlorophenyl) for steric effects in receptor binding .
Pyrazole Variations: The 3,5-dimethylpyrazole in the target compound balances steric bulk and hydrophobicity. ’s pyrazolo[3,4-d]pyrimidine derivatives incorporate fused heterocycles for enhanced π-stacking in kinase inhibition, a strategy absent in the target compound .
Linker Flexibility :
- The propan-1-one linker in the target compound provides conformational flexibility, unlike rigid tetrazole or thiazole linkers in and . This may influence binding kinetics and off-target effects.
Data Tables
Molecular Properties
Hypothetical Pharmacokinetic Profile
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
